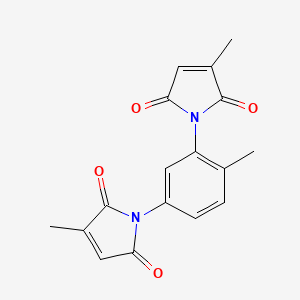
1,1'-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) is a chemical compound known for its unique structure and properties It is a derivative of pyrrole-2,5-dione and is characterized by the presence of a 4-methyl-1,3-phenylene group linking two 3-methyl-1H-pyrrole-2,5-dione units
Méthodes De Préparation
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) involves several steps. One common method is the reaction of 4-methyl-1,3-phenylenediamine with maleic anhydride in the presence of a suitable solvent and catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Applications De Recherche Scientifique
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of rubber chemicals as an anti-reversion agent.
Mécanisme D'action
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) can be compared with other similar compounds, such as:
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea): This compound has a similar structure but with butyl groups instead of pyrrole-2,5-dione units.
1,1’-(4-Methyl-1,3-phenylene)bis(3-(3-pyridylmethyl)urea): This compound features pyridylmethyl groups instead of pyrrole-2,5-dione units.
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea): This compound has ethyl groups instead of pyrrole-2,5-dione units. The uniqueness of 1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
119465-21-3 |
|---|---|
Formule moléculaire |
C17H14N2O4 |
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
3-methyl-1-[4-methyl-3-(3-methyl-2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C17H14N2O4/c1-9-4-5-12(18-14(20)6-10(2)16(18)22)8-13(9)19-15(21)7-11(3)17(19)23/h4-8H,1-3H3 |
Clé InChI |
VRJJRMZNMQVVDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)C=C(C2=O)C)N3C(=O)C=C(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


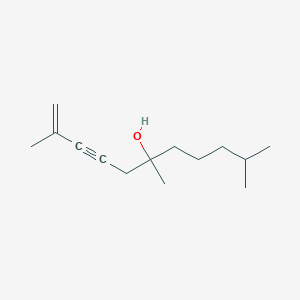
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
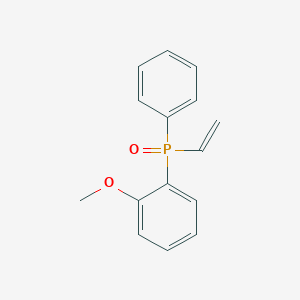
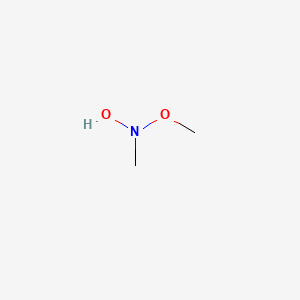

![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)

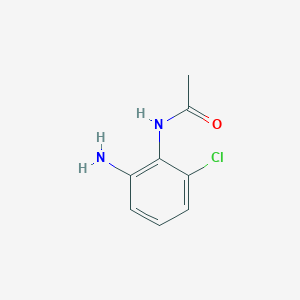
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
